3,12-Bis(4-chlorophenyl)-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene
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Overview
Description
Bis[1,2,4]triazolo[3,4-f:4’,3’-b]pyridazine compounds are part of a larger class of heterocyclic compounds that have been studied for their diverse pharmacological activities . They are often synthesized from readily available starting materials and can exhibit a range of properties depending on their specific structure .
Synthesis Analysis
While the specific synthesis for “1,8-bis(4-chlorophenyl)bis[1,2,4]triazolo[3,4-f:4’,3’-b]pyridazine” is not available, similar compounds are often synthesized through a two-step route starting with readily available materials .
Molecular Structure Analysis
The molecular structure of these compounds can vary widely depending on the specific substituents attached to the triazolo and pyridazine rings .
Chemical Reactions Analysis
The chemical reactions involving these compounds can also vary widely. For example, some compounds in this class have been found to undergo reactions with various nucleophiles .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary widely. Some compounds in this class have been found to exhibit weak luminescent properties and ambipolar semiconductor properties .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3,12-bis(4-chlorophenyl)-1,2,4,5,10,11-hexazatricyclo[7.3.0.02,6]dodeca-3,5,7,9,11-pentaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N6/c19-13-5-1-11(2-6-13)17-23-21-15-9-10-16-22-24-18(26(16)25(15)17)12-3-7-14(20)8-4-12/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKROPGNPLYYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2N4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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